
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce a ketone intermediate, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like sodium borohydride (NaBH4) for the amination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce halogens or nitro groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these biological molecules. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine
- 3-(2,6-Dimethylphenyl)-3-methylbutan-1-amine
- 3-(3,5-Dimethylphenyl)-3-methylbutan-1-amine
Uniqueness
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10-5-6-11(2)12(9-10)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3 |
Clé InChI |
WLUADWJMJOASNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C)(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


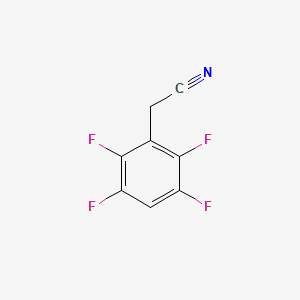
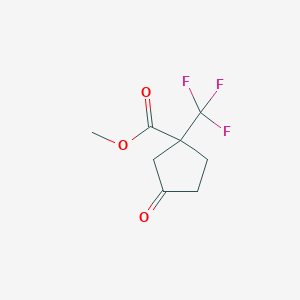
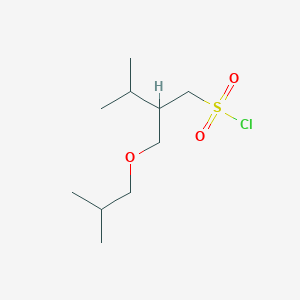
![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
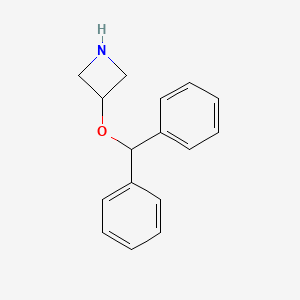
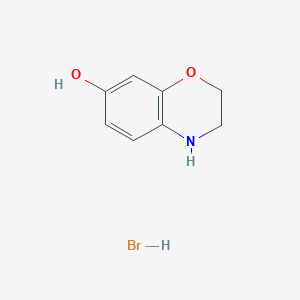
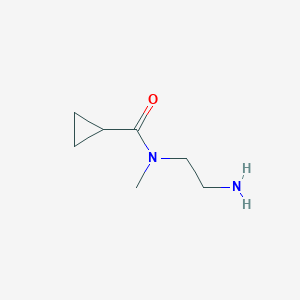
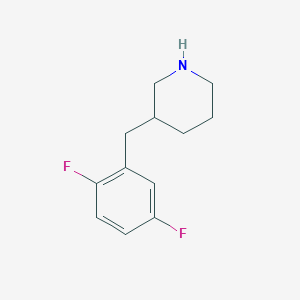
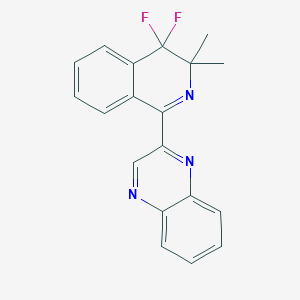
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)

![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

